3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
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Overview
Description
3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes:
Chlorination: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or sulfuryl chloride under controlled conditions.
Amidation: Formation of the amide bond by reacting the chlorinated benzene derivative with an appropriate amine in the presence of coupling agents such as carbodiimides.
Etherification: Introduction of the methoxyethoxy group through nucleophilic substitution reactions, often using alkyl halides and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide exerts its effects is often related to its interaction with biological macromolecules. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of multiple chlorine atoms and the methoxyethoxy group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Lacks the methoxyethoxy group, resulting in different chemical properties and biological activities.
2,4-Dichloro-5-(2-methoxyethoxy)aniline: Similar structure but with an amine group instead of an amide, leading to different reactivity and applications.
N-(2,4-Dichlorophenyl)-3,4-dichlorobenzamide: Similar but with variations in the substitution pattern on the benzene rings.
Uniqueness
3,4-Dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the methoxyethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO3/c1-23-4-5-24-15-8-14(12(19)7-13(15)20)21-16(22)9-2-3-10(17)11(18)6-9/h2-3,6-8H,4-5H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQNXVHNBKOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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